molecular formula C19H22O2 B5756311 2-[4-(1,1-dimethylpropyl)phenoxy]-1-phenylethanone

2-[4-(1,1-dimethylpropyl)phenoxy]-1-phenylethanone

Cat. No. B5756311
M. Wt: 282.4 g/mol
InChI Key: VKQWPVJXRVBKEU-UHFFFAOYSA-N
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Description

2-[4-(1,1-dimethylpropyl)phenoxy]-1-phenylethanone, also known as Dibutylone, is a synthetic compound belonging to the cathinone class of drugs. It is a designer drug that is structurally similar to methylone, a well-known recreational drug. Dibutylone has gained popularity in the research community due to its potential applications in scientific research.

Mechanism of Action

2-[4-(1,1-dimethylpropyl)phenoxy]-1-phenylethanone acts by inhibiting the reuptake of serotonin, norepinephrine, and dopamine, which are neurotransmitters involved in the regulation of mood, motivation, and reward. It has been shown to have a higher affinity for the serotonin transporter than the norepinephrine and dopamine transporters, which may explain its potential antidepressant effects.
Biochemical and Physiological Effects
2-[4-(1,1-dimethylpropyl)phenoxy]-1-phenylethanone has been found to increase the levels of serotonin, norepinephrine, and dopamine in the brain, which may result in euphoria, increased energy, and improved mood. It has also been shown to have analgesic effects, which may be due to its ability to activate the mu-opioid receptor.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[4-(1,1-dimethylpropyl)phenoxy]-1-phenylethanone in lab experiments is that it is relatively easy to synthesize, which makes it readily available for research purposes. Additionally, its structural similarity to methylone makes it a useful tool for studying the effects of cathinone derivatives on the brain. However, one limitation is that 2-[4-(1,1-dimethylpropyl)phenoxy]-1-phenylethanone has not been extensively studied in humans, and its long-term effects are not well understood.

Future Directions

There are several future directions for research on 2-[4-(1,1-dimethylpropyl)phenoxy]-1-phenylethanone. One area of interest is its potential use as a treatment for psychiatric disorders such as depression and anxiety. Additionally, further research is needed to understand the long-term effects of 2-[4-(1,1-dimethylpropyl)phenoxy]-1-phenylethanone use and its potential for abuse. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of 2-[4-(1,1-dimethylpropyl)phenoxy]-1-phenylethanone to better understand its mechanism of action and potential therapeutic applications.
Conclusion
In conclusion, 2-[4-(1,1-dimethylpropyl)phenoxy]-1-phenylethanone is a synthetic compound with potential applications in scientific research, particularly in the field of neuroscience. Its ability to inhibit the reuptake of serotonin, norepinephrine, and dopamine may have implications for the treatment of psychiatric disorders and pain management. While there are advantages to using 2-[4-(1,1-dimethylpropyl)phenoxy]-1-phenylethanone in lab experiments, further research is needed to understand its long-term effects and potential for abuse.

Synthesis Methods

2-[4-(1,1-dimethylpropyl)phenoxy]-1-phenylethanone can be synthesized using various methods, including the reductive amination of 4-methoxyphenylacetonitrile with 2,2-dimethylpropanal, followed by the reduction of the resulting imine with sodium borohydride. Another method involves the reaction of 4-methoxyphenylacetonitrile with 2,2-dimethylpropanal in the presence of a reducing agent, such as lithium aluminum hydride.

Scientific Research Applications

2-[4-(1,1-dimethylpropyl)phenoxy]-1-phenylethanone has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a serotonin-norepinephrine-dopamine reuptake inhibitor, which may have implications for the treatment of psychiatric disorders such as depression and anxiety. Additionally, 2-[4-(1,1-dimethylpropyl)phenoxy]-1-phenylethanone has been found to have analgesic properties, which may make it useful in the development of new pain medications.

properties

IUPAC Name

2-[4-(2-methylbutan-2-yl)phenoxy]-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O2/c1-4-19(2,3)16-10-12-17(13-11-16)21-14-18(20)15-8-6-5-7-9-15/h5-13H,4,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKQWPVJXRVBKEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OCC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2-Methylbutan-2-yl)phenoxy]-1-phenylethanone

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